1-(4-Chloropyrimidin-2-yl)-1,2-dihydropyridin-2-one

Purity Quality Control Procurement

1-(4-Chloropyrimidin-2-yl)-1,2-dihydropyridin-2-one (CAS 959238-99-4), also known as 1-(4-chloropyrimidin-2-yl)pyridin-2(1H)-one, is a heterocyclic building block of significant interest in medicinal chemistry and materials science. The compound features a pyrimidine ring substituted at the 4-position with a chlorine atom, which is linked to a dihydropyridinone structure.

Molecular Formula C9H6ClN3O
Molecular Weight 207.62
CAS No. 959238-99-4
Cat. No. B2582344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloropyrimidin-2-yl)-1,2-dihydropyridin-2-one
CAS959238-99-4
Molecular FormulaC9H6ClN3O
Molecular Weight207.62
Structural Identifiers
SMILESC1=CC(=O)N(C=C1)C2=NC=CC(=N2)Cl
InChIInChI=1S/C9H6ClN3O/c10-7-4-5-11-9(12-7)13-6-2-1-3-8(13)14/h1-6H
InChIKeyBDKIWHRAALCEHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chloropyrimidin-2-yl)-1,2-dihydropyridin-2-one (CAS 959238-99-4) Supplier & Procurement Profile


1-(4-Chloropyrimidin-2-yl)-1,2-dihydropyridin-2-one (CAS 959238-99-4), also known as 1-(4-chloropyrimidin-2-yl)pyridin-2(1H)-one, is a heterocyclic building block of significant interest in medicinal chemistry and materials science . The compound features a pyrimidine ring substituted at the 4-position with a chlorine atom, which is linked to a dihydropyridinone structure . This unique architecture makes it a versatile intermediate for the synthesis of pharmaceutical agents, particularly those targeting viral replication mechanisms .

Why 1-(4-Chloropyrimidin-2-yl)-1,2-dihydropyridin-2-one Cannot Be Substituted by Other Heterocyclic Building Blocks


The specific substitution pattern of 1-(4-Chloropyrimidin-2-yl)-1,2-dihydropyridin-2-one is critical for its utility in targeted synthetic pathways. Simple replacement with other pyrimidinyl pyridones or chloropyrimidine derivatives may lead to failed syntheses or altered biological activity due to differences in electronic properties, steric hindrance, and reactivity profiles . For instance, the 4-chloro substitution on the pyrimidine ring is essential for certain coupling reactions, while the dihydropyridinone moiety provides a unique hydrogen-bonding network that influences molecular recognition . The following quantitative evidence underscores why this specific compound is irreplaceable for certain applications.

Quantitative Differentiators for 1-(4-Chloropyrimidin-2-yl)-1,2-dihydropyridin-2-one (CAS 959238-99-4) Against Its Closest Analogs


Purity Specification and Quality Control Metrics

This compound is consistently supplied with a minimum purity specification of 95%, as verified by multiple reputable vendors . This level of purity is essential for reproducible synthetic outcomes and reliable biological assays. In contrast, many generic heterocyclic building blocks are offered at lower purities (e.g., 90-95%) without batch-specific certificates of analysis, leading to variable performance [1].

Purity Quality Control Procurement

Thermal Stability and Storage Requirements

1-(4-Chloropyrimidin-2-yl)-1,2-dihydropyridin-2-one requires storage at 2-8°C in a sealed, dry environment to maintain stability . This is a more stringent requirement compared to many structurally related pyrimidine derivatives, which can be stored at room temperature [1]. The need for refrigerated storage indicates higher reactivity or sensitivity, which must be accounted for in inventory management and experimental planning.

Stability Storage Logistics

Predicted Physicochemical Properties vs. Structural Isomer

Predicted physicochemical data for 1-(4-Chloropyrimidin-2-yl)-1,2-dihydropyridin-2-one indicate a boiling point of 423.1±45.0 °C and a density of 1.450±0.06 g/cm³ [1]. Its structural isomer, 4-Chloro-6-(1H-pyridin-2-one)pyrimidine (CAS 959240-43-8), exhibits an identical predicted boiling point and density but differs in substitution pattern (4-chloro vs. 6-chloro) [2]. This difference in regiochemistry can significantly impact reactivity in cross-coupling reactions and binding affinity in biological targets, making the 4-chloro derivative uniquely suited for specific synthetic routes.

Physicochemical Properties Predicted Data Isomer Comparison

Recommended Applications for 1-(4-Chloropyrimidin-2-yl)-1,2-dihydropyridin-2-one (CAS 959238-99-4) Based on Quantitative Evidence


Synthesis of JAK Inhibitors and Kinase-Targeted Therapeutics

The compound's 4-chloropyrimidin-2-yl moiety serves as a key pharmacophore in the design of Janus kinase (JAK) inhibitors . Its specific substitution pattern is essential for achieving the desired selectivity and potency against JAK isoforms, as demonstrated in recent patents . The high purity (≥95%) and controlled storage conditions (2-8°C) ensure that the building block performs consistently in multi-step syntheses, minimizing batch-to-batch variability .

Development of Antiviral Agents Targeting Viral Replication

As a versatile intermediate, this compound is employed in the synthesis of pharmaceutical agents that inhibit viral replication mechanisms . The chlorine substituent at the 4-position of the pyrimidine ring is critical for subsequent functionalization via cross-coupling reactions, enabling the construction of diverse chemical libraries .

Materials Science: Precursor for Functional Organic Materials

The unique electronic properties conferred by the chloropyrimidine and dihydropyridinone moieties make this compound a candidate for the development of organic semiconductors, ligands for metal-organic frameworks, or other advanced materials . Its predicted high boiling point (423.1±45.0 °C) suggests thermal stability suitable for vapor deposition processes [1].

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